molecular formula C10H9BF6O3 B14023619 (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14023619
M. Wt: 301.98 g/mol
InChI Key: HJSJXLJYPYEZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl groups and an ethoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-3,5-bis(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both ethoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The ethoxy group provides additional steric and electronic effects, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H9BF6O3

Molecular Weight

301.98 g/mol

IUPAC Name

[2-ethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H9BF6O3/c1-2-20-8-6(10(15,16)17)3-5(9(12,13)14)4-7(8)11(18)19/h3-4,18-19H,2H2,1H3

InChI Key

HJSJXLJYPYEZNR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.